molecular formula C11H9NO5 B061655 Dimethyl 2-isocyanatoterephthalate CAS No. 179114-94-4

Dimethyl 2-isocyanatoterephthalate

Cat. No. B061655
CAS RN: 179114-94-4
M. Wt: 235.19 g/mol
InChI Key: VLBOVVSWDHUHJK-UHFFFAOYSA-N
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Description

Dimethyl 2-isocyanatoterephthalate (DMIT) is a monomeric organic compound with a molecular formula of C10H6N2O4. It is a white crystalline solid with a melting point of 197-199 °C. DMIT is widely used in the synthesis of polymers and other materials for a variety of applications. It is also used in the production of pharmaceuticals, pesticides, and other industrial compounds. The synthesis and application of DMIT has been studied extensively and its mechanism of action is now well understood.

Scientific Research Applications

  • Synthesis of Polycyclic Sulfur-Containing Compounds and Macrocycle Chelators : Dimethyl 2,3-dihydroxyterephthalate, a related compound, is used in synthesizing 1H,4H-benzo[2,1b:3,4-b0]bisthiete and 2H,3H-benzo[1,2-b:4,3-b0]bisthiete, which are versatile for generating polycyclic sulfur-containing compounds. It's also used for macrobicyclic Fe sequestering agents and synthesizing enterobactin analogues (Huang & Liang, 2007).

  • Environmental Impact and Biodegradation : Research on the esterase DmtH from Sphingobium sp. C3 showed its potential in transforming dimethyl terephthalate (DMT) to less toxic mono-methyl terephthalate (MMT), which is crucial given DMT's widespread use in polyester and plastic production and its environmental persistence (Cheng et al., 2020).

  • Material Science and Polymer Chemistry : A study explored the use of dimethyl terephthalate/dimethyl isophthalate recrystallization residue for producing solid polyurethane foams with reduced flammability. This residue, containing dimethyl esters of phthalic acids, was found effective for preparing such materials (Troev, Todorov, & Borisov, 1984).

  • Electrochemistry : Electrochemical and spectroscopic studies of dimethyl terephthalate revealed its vivid color change upon electrochemical stimulation, offering insights into its electrochromic characteristics (Urano, Seiji, Ohtomo, & Kobayashi, 2004).

  • Genotoxicity Studies : Research evaluated the mutagenic potential of dimethyl terephthalate using various in vitro assays, finding that it is nongenotoxic. This is important considering its widespread use in PET plastics and potential human exposure (Monarca et al., 1991).

properties

IUPAC Name

dimethyl 2-isocyanatobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5/c1-16-10(14)7-3-4-8(11(15)17-2)9(5-7)12-6-13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBOVVSWDHUHJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-isocyanatoterephthalate

Synthesis routes and methods

Procedure details

Dimethyl 2-aminoterephthalate (3.0 g, 14.34 mmol) and triphosgene (5.1 g, 17.22 mmol) were dissolved in toluene. Stirring was carried out at 110° C. for 6 hours under reflux to obtain 2-isocyanato-terephthalic acid dimethyl ester. After evaporating solvent, the compound was dissolved in 1,4-dioxane and triethylamine in vacuum state. After adding cyclohexylamine (2.5 mL, 21.5 mmol), stirring was carried out at 90° C. for 60 hours under reflux. After the reaction was completed, the produced solid was filtered with ether to obtain 1.75 g (37%) of 2-(3-cyclohexyl-ureido)-terephthalic acid dimethyl ester having a urea structure.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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